1-(Azetidin-3-yl)-2,2,2-trifluoro-ethanol hydrochloride
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Overview
Description
1-(Azetidin-3-yl)-2,2,2-trifluoro-ethanol hydrochloride is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Preparation Methods
The synthesis of 1-(Azetidin-3-yl)-2,2,2-trifluoro-ethanol hydrochloride can be achieved through several synthetic routes. . This reaction is efficient for synthesizing functionalized azetidines. Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . Industrial production methods often focus on green and cost-effective synthesis, utilizing commercially available and low-cost starting materials .
Chemical Reactions Analysis
1-(Azetidin-3-yl)-2,2,2-trifluoro-ethanol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for substitution reactions
Scientific Research Applications
1-(Azetidin-3-yl)-2,2,2-trifluoro-ethanol hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing various heterocyclic compounds and peptides.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is utilized in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 1-(Azetidin-3-yl)-2,2,2-trifluoro-ethanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(Azetidin-3-yl)-2,2,2-trifluoro-ethanol hydrochloride can be compared with other similar compounds, such as:
Azetidine carboxylic acids: These compounds are important scaffolds for obtaining various biologically active heterocyclic compounds.
Oxetane derivatives: These compounds share similar structural features and are used in similar applications.
Imidazole derivatives: These compounds possess a different heterocyclic structure but exhibit a broad range of chemical and biological properties. The uniqueness of this compound lies in its specific trifluoroethanol moiety, which imparts distinct chemical and biological properties.
Properties
CAS No. |
2231675-33-3 |
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Molecular Formula |
C5H9ClF3NO |
Molecular Weight |
191.58 g/mol |
IUPAC Name |
1-(azetidin-3-yl)-2,2,2-trifluoroethanol;hydrochloride |
InChI |
InChI=1S/C5H8F3NO.ClH/c6-5(7,8)4(10)3-1-9-2-3;/h3-4,9-10H,1-2H2;1H |
InChI Key |
XBTOBKCHLIZUHO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C(C(F)(F)F)O.Cl |
Origin of Product |
United States |
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